3-Chloro-2-(N-ethylaminomethyl)phenylboronic acid, pinacol ester 3-Chloro-2-(N-ethylaminomethyl)phenylboronic acid, pinacol ester
Brand Name: Vulcanchem
CAS No.: 2096333-72-9
VCID: VC11684579
InChI: InChI=1S/C15H23BClNO2/c1-6-18-10-11-12(8-7-9-13(11)17)16-19-14(2,3)15(4,5)20-16/h7-9,18H,6,10H2,1-5H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)Cl)CNCC
Molecular Formula: C15H23BClNO2
Molecular Weight: 295.6 g/mol

3-Chloro-2-(N-ethylaminomethyl)phenylboronic acid, pinacol ester

CAS No.: 2096333-72-9

Cat. No.: VC11684579

Molecular Formula: C15H23BClNO2

Molecular Weight: 295.6 g/mol

* For research use only. Not for human or veterinary use.

3-Chloro-2-(N-ethylaminomethyl)phenylboronic acid, pinacol ester - 2096333-72-9

Specification

CAS No. 2096333-72-9
Molecular Formula C15H23BClNO2
Molecular Weight 295.6 g/mol
IUPAC Name N-[[2-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]ethanamine
Standard InChI InChI=1S/C15H23BClNO2/c1-6-18-10-11-12(8-7-9-13(11)17)16-19-14(2,3)15(4,5)20-16/h7-9,18H,6,10H2,1-5H3
Standard InChI Key YLYBUPMJVZGLMR-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)Cl)CNCC
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)Cl)CNCC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

3-Chloro-2-(N-ethylaminomethyl)phenylboronic acid, pinacol ester belongs to the arylboronic ester family, characterized by a phenyl ring substituted with three functional groups:

  • Chlorine at the 3-position, enhancing electrophilic reactivity.

  • N-ethylaminomethyl group at the 2-position, providing a secondary amine for hydrogen bonding and coordination.

  • Pinacol boronic ester at the 1-position, stabilizing the boron atom through chelation with pinacol (2,3-dimethyl-2,3-butanediol) .

The molecular formula is C16H24BClNO2\text{C}_{16}\text{H}_{24}\text{BClNO}_2, with a molecular weight of 307.6 g/mol . The pinacol ester group improves solubility in organic solvents like tetrahydrofuran and dichloromethane, facilitating its use in cross-coupling reactions .

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis typically involves a multi-step sequence:

Step 1: Boronation via Miyaura Coupling

Aryl halides react with bis(pinacolato)diboron (B2pin2\text{B}_2\text{pin}_2) in the presence of palladium catalysts (e.g., Pd(dba)2\text{Pd(dba)}_2) and phosphine ligands (e.g., PPh3\text{PPh}_3) . For example:

Ar-X+B2pin2Pd catalystAr-Bpin+byproducts\text{Ar-X} + \text{B}_2\text{pin}_2 \xrightarrow{\text{Pd catalyst}} \text{Ar-Bpin} + \text{byproducts}

where Ar-X\text{Ar-X} = 3-chloro-2-(N-ethylaminomethyl)phenyl bromide .

Step 2: Functionalization of the Aminomethyl Group

Ethylamine is introduced via Mannich reaction or reductive amination. For instance, condensation of formaldehyde with ethylamine in the presence of a boronic acid intermediate yields the N-ethylaminomethyl substituent .

Step 3: Purification

Chromatography (hexanes:ethyl acetate gradients) isolates the product in >97% purity, as required for pharmaceutical intermediates .

Industrial-Scale Production

MolCore BioPharmatech reports gram-scale synthesis under ISO-certified conditions, achieving yields >80% . Critical parameters include:

  • Temperature control (0–65°C) to prevent deboronation.

  • Anhydrous solvents (e.g., diethyl ether) to avoid hydrolysis .

Reactivity and Applications

Suzuki-Miyaura Cross-Coupling

The pinacol boronic ester participates in palladium-catalyzed couplings with aryl halides, enabling access to biaryl structures. For example:

Ar-Bpin+Ar’XPdAr-Ar’+Bpin-X\text{Ar-Bpin} + \text{Ar'}-X \xrightarrow{\text{Pd}} \text{Ar-Ar'} + \text{Bpin-X}

This reactivity is exploited in synthesizing kinase inhibitors and fluorescent dyes .

Directed C-H Functionalization

The ethylaminomethyl group acts as a directing group in transition metal-catalyzed reactions. For instance, Pd(II)-mediated C-H acetoxylation occurs regioselectively at the 4-position of the phenyl ring .

Material Science Applications

  • Self-assembled monolayers (SAMs): The boronic ester forms reversible bonds with diols, enabling surface functionalization .

  • Drug delivery systems: pH-sensitive boronic esters release therapeutics in acidic environments (e.g., tumor tissues) .

Comparative Analysis with Structural Analogues

Compound NameKey Structural DifferenceReactivity/Biological Impact
3-Chloro-3-(N-propylaminomethyl)phenylboronic esterPropyl vs. ethyl side chainLonger alkyl chain improves lipophilicity (LogP +0.5)
3-Chloro-2-(N-cyclopropylaminomethyl)phenylboronic esterCyclopropyl vs. ethyl groupEnhanced metabolic stability (t1/2_{1/2} +2 h)
Phenylboronic acid pinacol esterNo chloro or amine groupsReduced electrophilicity and bioactivity

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